molecular formula C4H9N3O2 B12339914 Acetic acid, 2-hydrazinyl-2-imino-, ethyl ester

Acetic acid, 2-hydrazinyl-2-imino-, ethyl ester

Cat. No.: B12339914
M. Wt: 131.13 g/mol
InChI Key: MPSVVZLIWUIPOL-UHFFFAOYSA-N
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Description

Acetic acid, 2-hydrazinyl-2-imino-, ethyl ester (CAS: Not explicitly provided in evidence) is an ethyl ester derivative of acetic acid substituted with hydrazinyl and imino functional groups at the α-carbon.

Synthesis: The compound can be synthesized via condensation reactions involving hydrazine derivatives. For example, describes a method where 2-cyanoacetic acid hydrazide reacts with a chromone derivative under reflux in ethanol with glacial acetic acid as a catalyst. This process yields highly pure hydrazino-imino ester derivatives .

Properties

Molecular Formula

C4H9N3O2

Molecular Weight

131.13 g/mol

IUPAC Name

ethyl (2Z)-2-amino-2-hydrazinylideneacetate

InChI

InChI=1S/C4H9N3O2/c1-2-9-4(8)3(5)7-6/h2,6H2,1H3,(H2,5,7)

InChI Key

MPSVVZLIWUIPOL-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)/C(=N/N)/N

Canonical SMILES

CCOC(=O)C(=NN)N

Origin of Product

United States

Preparation Methods

Base-Catalyzed Condensation

The primary industrial route involves reacting chloroacetic acid with hydrazine hydrate in the presence of alkali hydroxides (e.g., NaOH). This method, detailed in Chinese patent CN102311362A, proceeds via a two-step mechanism:

Step 1: Formation of Sodium Hydrazinoacetate
Chloroacetic acid reacts with hydrazine hydrate (40–90% concentration) and sodium hydroxide at 0–25°C. Stoichiometric ratios are critical:
$$
\text{ClCH}2\text{COOH} + \text{N}2\text{H}4\cdot\text{H}2\text{O} + \text{NaOH} \rightarrow \text{Na}^+[\text{H}2\text{N-NH-CH}2\text{COO}^-] + \text{NaCl} + \text{H}_2\text{O}
$$
Key parameters:

  • Molar ratio : Chloroacetic acid : NaOH : Hydrazine hydrate = 1–1.5 : 1 : 2–2.2.
  • Temperature : Maintaining 0–25°C prevents side reactions (e.g., over-alkylation).
  • Yield : 78–98% depending on hydrazine concentration and reaction time.

Step 2: Esterification with Ethanol and HCl
The intermediate sodium hydrazinoacetate undergoes esterification using absolute ethanol and dry hydrogen chloride:
$$
\text{Na}^+[\text{H}2\text{N-NH-CH}2\text{COO}^-] + \text{C}2\text{H}5\text{OH} \xrightarrow{\text{HCl (g)}} \text{H}2\text{N-NH-CH}2\text{COOCH}2\text{CH}3\cdot\text{HCl} + \text{NaCl}
$$

  • Solvent recovery : Ethanol is dehydrated and reused, reducing waste.
  • Crystallization : Cooling the ethanolic solution yields 85–95% pure product.

Catalytic Optimization (CN1721394A)

A modified approach introduces sodium ethylate as a catalyst to accelerate the condensation:

  • Reaction time : Reduced from 6 hours to 2–3 hours.
  • Purity : Increases to >99% due to reduced sodium chloride byproduct.
  • Safety : Eliminates exothermic risks associated with NaOH.

Alternative Pathway: Cyanoacetate Hydrazination

Ethyl Cyanoacetate and Hydrazine Hydrate

A less common method, reported in the Egyptian Journal of Chemistry, involves reacting ethyl cyanoacetate with excess hydrazine hydrate in acetic acid:
$$
\text{NC-CH}2\text{COOCH}2\text{CH}3 + \text{N}2\text{H}4\cdot\text{H}2\text{O} \rightarrow \text{H}2\text{N-NH-CH}2\text{COOCH}2\text{CH}3 + \text{NH}3 + \text{H}2\text{O}
$$

  • Conditions : Reflux at 110°C for 6 hours.
  • Yield : 65–70%, lower than chloroacetic acid routes.
  • Limitations : Requires ammonia scrubbing and generates acidic wastewater.

Comparative Analysis of Methods

Parameter Chloroacetic Acid Route Cyanoacetate Route
Starting Material Cost Low ($0.50–1.00/kg) High ($5.00–7.00/kg)
Reaction Time 4–8 hours 6–10 hours
Yield 78–98% 65–70%
Byproducts NaCl, H₂O NH₃, H₂O
Industrial Scalability High (batch/continuous) Moderate (batch-only)

Industrial Production Workflow

  • Feedstock Preparation : Chloroacetic acid (1.5 mol), hydrazine hydrate (2.2 mol), and NaOH (1 mol) are mixed under nitrogen.
  • Condensation Reactor : Maintained at 15°C for 4 hours with agitation.
  • Filtration : Removes NaCl precipitate via centrifugal separation.
  • Esterification Tank : Combines filtrate with ethanol and HCl gas at 40°C for 2 hours.
  • Crystallization : Cooled to −5°C to precipitate product.

Emerging Techniques and Research Gaps

  • Enzymatic Catalysis : Preliminary studies suggest lipases could enable esterification under mild conditions, but yields remain <50%.
  • Flow Chemistry : Microreactor trials show potential for 20% faster reactions but require pressurized HCl handling.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-hydrazinyl-2-imino-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydrazine derivatives, substituted acetic acid esters, and nitrogen-containing heterocycles .

Scientific Research Applications

Acetic acid, 2-hydrazinyl-2-imino-, ethyl ester, also known as Ethyl 2-amino-2-hydrazonoacetate, is a chemical compound with the molecular formula C4H8N2O3C_4H_8N_2O_3 . The search results provide limited direct information on the specific applications of this compound. However, they do offer some context regarding its synthesis, related compounds, and potential uses in chemical research.

Chemical Properties and Synthesis
The synthesis of thiazoles involves the interaction of 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbothioamide with hydrazonoyl halides in ethanol and triethylamine, yielding derivatives . Spectroscopic data, including infrared and NMR spectra, are used to elucidate the structures of these derivatives, with characteristic signals indicating the presence of ethoxy groups and carbonyl groups .

Antimicrobial Activity of Related Compounds
Research indicates that compounds synthesized using similar chemical processes exhibit antimicrobial properties . For instance, coumarin-linked thiazoles, pyridines, and pyrazoles have been developed and tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria . Some compounds have shown antimicrobial effects comparable to reference drugs like Ciprofloxacin .

Heterocyclic Amine Research
The broader field of heterocyclic amines is relevant to understanding potential applications . Studies have investigated the impact of environmental exposures on the mutagenicity and carcinogenicity of heterocyclic amines, including the effects of creatine supplementation on the formation of carcinogenic heterocyclic amines .

Applications
While specific applications for this compound are not detailed in the search results, the information provided suggests potential uses in:

  • Synthesis of complex organic molecules: It can be used as an intermediate in the synthesis of various heterocyclic compounds, such as thiazoles and pyrazoles .
  • Antimicrobial research: Derivatives and related compounds show antimicrobial activity, suggesting its potential use in developing new antimicrobial agents .
  • Chemical research: It serves as a reagent in laboratory settings .

Mechanism of Action

The mechanism of action of acetic acid, 2-hydrazinyl-2-imino-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Structural Features :

  • Ethyl ester group : Enhances solubility in organic solvents.
  • Hydrazinyl (-NH-NH₂) and imino (=NH) groups: Provide sites for nucleophilic reactions, chelation, and coordination with metals.

Comparison with Similar Compounds

Structural Analogues

The following compounds share functional or structural similarities with acetic acid, 2-hydrazinyl-2-imino-, ethyl ester:

Compound Name Key Functional Groups Molecular Formula Bioactivity/Applications Evidence Source
Ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetate Thiazole ring, hydroxyimino, ethyl ester C₈H₁₀N₄O₃S Antimicrobial agent; precursor in cephalosporin synthesis
Ethyl cyano(hydroxyimino)acetate Cyano (-CN), hydroxyimino, ethyl ester C₅H₆N₂O₃ Intermediate in heterocyclic synthesis
Ethyl 2-amino-2-cyanoacetate Amino (-NH₂), cyano, ethyl ester C₅H₈N₂O₂ Building block for pharmaceuticals and agrochemicals
Methyl ester of 5-hydroxy-3-indoleacetic acid Indole ring, hydroxy, methyl ester C₁₁H₁₁NO₃ Biomarker for carcinoid tumors; radioimmunoassay applications
Acetic acid, pentyl ester Simple alkyl ester C₇H₁₄O₂ Volatile organic compound (VOC) with antifungal activity

Reactivity and Stability

  • Hydrazinyl vs. Hydroxyimino Groups: The hydrazinyl group in the target compound is more nucleophilic than the hydroxyimino group in Ethyl cyano(hydroxyimino)acetate. This difference influences their roles in condensation reactions (e.g., forming Schiff bases or coordinating with metals) . Hydroxyimino esters (e.g., ) are prone to tautomerization, whereas hydrazinyl-imino esters exhibit greater thermal stability .
  • Thiazole Ring vs. Simple Alkyl Chains :

    • The thiazole-containing analogue () shows enhanced antimicrobial activity due to the heterocyclic ring’s ability to interact with bacterial enzymes . In contrast, alkyl esters like pentyl acetate () primarily serve as VOCs in antifungal formulations .

Biological Activity

Acetic acid, 2-hydrazinyl-2-imino-, ethyl ester, also known as ethyl 2-amino-2-hydrazonoacetate (CAS No. 53085-26-0), is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial, antiprotozoal, and antitumor properties, supported by case studies and research findings.

  • Molecular Formula : C4H9N3O2
  • Molecular Weight : 131.133 g/mol
  • CAS Number : 53085-26-0

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial and fungal strains, revealing the following:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.25 µg/mL
Escherichia coli12.5 µg/mL
Klebsiella pneumoniae12.5 µg/mL
Pseudomonas aeruginosa6.25 µg/mL
Aspergillus fumigatus10 µg/mL
Candida albicans15 µg/mL

These findings suggest that the compound could be a valuable candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains of bacteria and fungi .

Antiprotozoal Activity

The compound also demonstrates promising antiprotozoal activity. In vitro studies showed that it is effective against trypomastigotes of Trypanosoma cruzi, the causative agent of Chagas disease. The observed IC50 value was approximately 0.37 µM, indicating a potency significantly higher than that of benznidazole, a standard treatment . Additionally, it exhibited notable giardicidal activity with an IC50 value of 10 nM, outperforming metronidazole and nitazoxanide .

Antitumor Activity

The potential antitumor effects of this compound have been explored in various cancer cell lines. Notably, it showed cytotoxic activity against:

Cell Line IC50 Value (µM)
MGC803 (gastric cancer)3.15 ± 1.68
HTC-116 (colon cancer)8.17 ± 1.89

These values are significantly lower than those for conventional chemotherapeutic agents like 5-fluorouracil (25.54 ± 0.05 µM for MGC803) and indicate its potential as a novel anticancer agent .

The mechanism underlying the biological activity of this compound appears to involve multiple pathways:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial survival.
  • Antiprotozoal Mechanism : It is hypothesized that the compound induces oxidative stress in protozoan cells or interferes with their replication processes.
  • Antitumor Mechanism : The induction of apoptosis through modulation of the Bcl-2 family proteins has been proposed as a mechanism for its cytotoxic effects on tumor cells .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • A study on Trypanosoma cruzi infection in mice demonstrated that treatment with this compound significantly reduced blood parasitemia compared to untreated controls.
  • In cancer models, administration led to reduced tumor growth rates and increased survival times in treated groups versus controls.

These results underscore the therapeutic potential of this compound in infectious diseases and cancer treatment.

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